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Compound of Interest

Compound Name: 3-Methoxyphenyl

Cat. No.: B12655295 Get Quote

A comprehensive guide to the spectral characteristics of 3-methoxyphenol and its derivatives,

offering valuable data for identification, characterization, and application in drug development

and chemical synthesis.

This guide provides a detailed comparative analysis of the spectroscopic properties of 3-

methoxyphenol and a selection of its key derivatives: 1,3-dimethoxybenzene (3-

methoxyanisole), 3-methoxybenzoic acid, and 3-methoxytoluene. By presenting quantitative

data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and

Ultraviolet-Visible (UV-Vis) spectroscopy in a clear, tabular format, this document serves as a

practical reference for researchers and scientists. Detailed experimental protocols for each

spectroscopic technique are also included to support the reproduction and validation of the

presented data.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-methoxyphenol and its

derivatives. These values are compiled from various spectral databases and literature sources,

providing a reliable foundation for comparative analysis.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in
ppm)
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Compound
Aromatic
Protons

Methoxy
Protons (-
OCH₃)

Other Protons Solvent

3-Methoxyphenol 6.4-7.2 (m, 4H) 3.73 (s, 3H)
8.0-9.0 (br s, 1H,

-OH)
DMSO-d₆

1,3-

Dimethoxybenze

ne

6.44 (t, 1H), 6.50

(d, 2H), 7.15 (t,

1H)

3.74 (s, 6H) - CDCl₃[1]

3-

Methoxybenzoic

Acid

7.0-7.6 (m, 4H) 3.82 (s, 3H)
12.0-13.0 (br s,

1H, -COOH)
CDCl₃[2]

3-

Methoxytoluene
6.6-7.2 (m, 4H) 3.73 (s, 3H)

2.30 (s, 3H, -

CH₃)
CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in
ppm)

Compound
Aromatic
Carbons

Methoxy
Carbon (-
OCH₃)

Other Carbons Solvent

3-Methoxyphenol

102.1, 107.4,

108.2, 130.3,

157.8, 160.5

55.1 - DMSO-d₆

1,3-

Dimethoxybenze

ne

99.9, 104.6,

129.2, 161.0
55.5 - CDCl₃[3]

3-

Methoxybenzoic

Acid

113.4, 119.4,

121.9, 129.7,

131.4, 159.9

55.3 171.5 (-COOH) CDCl₃[4]

3-

Methoxytoluene

108.9, 112.1,

120.9, 129.3,

139.5, 159.6

55.0 21.5 (-CH₃) CDCl₃
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Table 3: Key IR Absorption Bands (in cm⁻¹)
Compound O-H Stretch

C-H
(Aromatic)

C-O Stretch
(Aryl Ether)

C=O
Stretch

Other Key
Bands

3-

Methoxyphen

ol

~3350

(broad)
~3050 ~1250, ~1050 -

~1600 (C=C

aromatic)

1,3-

Dimethoxybe

nzene

- ~3060 ~1260, ~1050 -
~1590 (C=C

aromatic)[5]

3-

Methoxybenz

oic Acid

~3000

(broad, -

COOH)

~3070 ~1250, ~1040 ~1690
~1600 (C=C

aromatic)[6]

3-

Methoxytolue

ne

- ~3030 ~1260, ~1050 -
~1600 (C=C

aromatic)

Table 4: Mass Spectrometry Data (m/z of Key Fragments
in EI-MS)

Compound Molecular Ion (M⁺) Key Fragment Ions

3-Methoxyphenol 124 109, 81, 53

1,3-Dimethoxybenzene 138 123, 108, 95, 77[7]

3-Methoxybenzoic Acid 152 135, 107, 77[8]

3-Methoxytoluene 122 107, 91, 77[9]

Table 5: UV-Vis Spectroscopic Data (λmax in nm and
Molar Absorptivity ε)
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Compound λmax (nm)
Molar Absorptivity
(ε)

Solvent

3-Methoxyphenol ~275 ~2000 Ethanol

1,3-

Dimethoxybenzene
274, 279 2040, 1950 Cyclohexane[10][11]

3-Methoxybenzoic

Acid
~220, ~280 ~10000, ~2000 Ethanol

3-Methoxytoluene ~272 ~2100 Ethanol

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure

reproducibility and aid in the design of new experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry vial.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing

the chemical shifts to 0 ppm.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition:

Spectrometer: 300-500 MHz.

Pulse Angle: 30-45 degrees.

Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Data Acquisition:

Spectrometer: 75-125 MHz (corresponding to the ¹H frequency).

Technique: Proton-decoupled.

Pulse Angle: 45 degrees.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024 or more, due to the low natural abundance of ¹³C.

Attenuated Total Reflectance-Infrared (ATR-IR)
Spectroscopy

Background Collection: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable

solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of

the clean, empty crystal.

Sample Application:

For liquid samples, place a single drop onto the center of the crystal.

For solid powder samples, place a small amount of the powder onto the crystal and apply

pressure using the instrument's pressure clamp to ensure good contact.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent to remove

all traces of the sample.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction:

Direct Infusion: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol,

acetonitrile). The solution is then introduced directly into the ion source via a syringe

pump.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile samples, inject a dilute

solution of the sample onto a GC column. The separated components elute directly into

the mass spectrometer's ion source.

Ionization:

The sample is vaporized in the ion source.

A beam of electrons, typically with an energy of 70 eV, bombards the gaseous sample

molecules.

This impact removes an electron from the molecule, creating a positively charged

molecular ion (M⁺) and causing fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or other detector records the abundance of each ion,

generating the mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:
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Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol,

methanol, cyclohexane) of a known concentration (e.g., 1 mg/mL).

From the stock solution, prepare a series of dilutions to find a concentration that gives a

maximum absorbance between 0.1 and 1.0. A typical concentration for analysis is in the

range of 10⁻⁴ to 10⁻⁵ M.

Instrument Setup:

Use a dual-beam spectrophotometer.

Fill a matched pair of quartz cuvettes (typically 1 cm path length) with the solvent. Place

one in the reference beam path and the other in the sample beam path.

Run a baseline correction (autozero) with the solvent in both cuvettes.

Data Acquisition:

Replace the solvent in the sample cuvette with the sample solution.

Scan the sample over the desired wavelength range (e.g., 200-400 nm).

Record the wavelength of maximum absorbance (λmax) and the absorbance value.

Visualizations: Pathways and Workflows
To further contextualize the application and synthesis of these compounds, the following

diagrams illustrate a key biological pathway and a representative experimental workflow.

Phenylpropanoid Pathway Monolignol Biosynthesis

Phenylalanine Cinnamic_acidPAL p_Coumaric_acidC4H Caffeic_acidC3H Ferulic_acidCOMT Coniferaldehyde4CL, CCR Coniferyl_alcoholCAD

Guaiacyl_lignin

Peroxidases
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Click to download full resolution via product page

Caption: Simplified Lignin Biosynthesis Pathway.

The above diagram illustrates a simplified pathway for the biosynthesis of guaiacyl (G) lignin, a

polymer derived from coniferyl alcohol. Methoxyphenols, such as ferulic acid, are key

intermediates in this pathway.
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Caption: General Workflow for NMR Spectroscopy.
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This diagram outlines the typical experimental workflow for obtaining and processing NMR

spectra of small organic molecules, from sample preparation to data analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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